4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound contains several functional groups including a 4-chlorobenzoyl group, a 4-methylphenyl group, and a morpholinyl group . The 4-chlorobenzoyl group is an aroyl group formed by removing the OH from the carboxy group of 4-chlorobenzoic acid . The 4-methylphenyl group is a simple aromatic ring with a methyl group attached . The morpholinyl group is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 4-chlorobenzoyl group would contribute to the polarity of the molecule, while the 4-methylphenyl and morpholinyl groups would likely contribute to its overall shape and size .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the 4-chlorobenzoyl group would likely make the compound polar and potentially soluble in polar solvents .Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-2-4-17(5-3-16)21-20(22(28)18-6-8-19(25)9-7-18)23(29)24(30)27(21)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBVMVZIQMPMW-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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